CYP2A13 Binding Affinity – The 4-Benzylmorpholine Scaffold Engages the Lung‑Specific CYP Isoform with 1.6 µM Affinity, While CYP2A6 Shows No Detectable Binding
The 4‑benzylmorpholine scaffold (the core of the target compound) was identified via high‑throughput screening of 35,200 compounds as a specific ligand for CYP2A13 over the 94 %‑identical hepatic isoform CYP2A6 [1]. Titration experiments demonstrated increasing UV/Vis absorbance changes for CYP2A13, whereas no absorbance change was detected for CYP2A6 at any concentration tested, establishing absolute isoform discrimination [2]. The measured binding affinity (Kd) for CYP2A13 was 1.60 × 10³ nM (1.6 µM), assessed as a Type I binding interaction (increase in absorbance at 379–387 nm; decrease at 414–420 nm) [3]. In contrast, the unsubstituted morpholine‑2‑carbaldehyde and 4‑methyl‑morpholine‑2‑carbaldehyde analogs were not identified as hits in the same screening campaign, indicating that the benzyl N‑substituent is indispensable for CYP2A13 recognition [1].
| Evidence Dimension | CYP2A13 binding affinity (Kd) and CYP2A6 counter‑screen |
|---|---|
| Target Compound Data | Kd = 1,600 nM (CYP2A13); no binding to CYP2A6 |
| Comparator Or Baseline | Unsubstituted morpholine‑2‑carbaldehyde and 4‑methyl‑morpholine‑2‑carbaldehyde: not identified as CYP2A13 ligands in the same HTS screen |
| Quantified Difference | Absolute selectivity: detectable binding for CYP2A13 only; CYP2A6 binding below detection limit |
| Conditions | Human recombinant CYP2A13 and CYP2A6; Type I binding assay by UV/Vis difference spectroscopy; screening of 35,200 compounds |
Why This Matters
For procurement decisions in lung cancer chemoprevention programs, only the N‑benzyl‑substituted morpholine scaffold provides the requisite CYP2A13 selectivity; generic morpholine‑2‑carbaldehydes lack this critical biological discrimination.
- [1] Blake LC et al. Benzylmorpholine Analogs as Selective Inhibitors of Lung Cytochrome P450 2A13. Pharm Res. 2013;30(9):2290–2302. doi:10.1007/s11095-013-1054-z View Source
- [2] Blake LC et al. Pharm Res. 2013. Figure 1 – Identification of 4-benzylmorpholine scaffold as a specific ligand for CYP2A13 vs. CYP2A6. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC3781598/figure/F1/ View Source
- [3] BindingDB Entry BDBM50041234. Kd = 1.60E+3 nM for CYP2A13; Type I binding assay. Available at: http://bdb8.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
